molecular formula C6H5BrClFIN B8132566 5-Bromo-4-fluoro-2-iodoaniline hydrochloride

5-Bromo-4-fluoro-2-iodoaniline hydrochloride

Cat. No.: B8132566
M. Wt: 352.37 g/mol
InChI Key: QUKXNXRRRYTMAT-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-iodoaniline hydrochloride is a halogenated aromatic amine compound. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with an amine group. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-iodoaniline hydrochloride typically involves halogenation reactions. One common method is the sequential halogenation of aniline derivatives. The process may start with the iodination of aniline, followed by bromination and fluorination under controlled conditions. The reaction conditions often involve the use of halogenating agents such as iodine, bromine, and fluorine sources, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-iodoaniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, biaryl compounds, and other halogenated aromatic amines .

Scientific Research Applications

5-Bromo-4-fluoro-2-iodoaniline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-iodoaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and amine group contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate binding. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoroaniline
  • 2-Iodo-4-fluoroaniline
  • 5-Bromo-2-iodoaniline

Uniqueness

5-Bromo-4-fluoro-2-iodoaniline hydrochloride is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

5-bromo-4-fluoro-2-iodoaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN.ClH/c7-3-1-6(10)5(9)2-4(3)8;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKXNXRRRYTMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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